molecular formula C12H11ClN2O3 B2570270 Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1003988-69-9

Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2570270
CAS No.: 1003988-69-9
M. Wt: 266.68
InChI Key: LXUCWTMABKRBPE-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate exhibits a complex molecular architecture characterized by a pyrazole core substituted with three distinct functional groups: a methyl ester, a 4-chlorophenoxy methyl group, and a hydroxyl group. The pyrazole ring (C₃H₃N₂) serves as the central scaffold, with substituents arranged at positions 1, 3, and 4. The 1-position bears a ((4-chlorophenoxy)methyl) group, while the 3-position is occupied by a methyl ester (-COOCH₃). The 4-position remains unsubstituted, contributing to potential hydrogen-bonding interactions through the nitrogen atom.

Key structural features :

Component Description Chemical Significance
Pyrazole ring Five-membered aromatic heterocycle with two adjacent nitrogen atoms Contributes to electronic delocalization and planar geometry
4-Chlorophenoxy methyl group Benzene ring substituted with chlorine at position 4 and an ether linkage Enhances lipophilicity (logP ~2.36) and introduces steric hindrance
Methyl ester Carbonyl ester group (-COOCH₃) at position 3 Polarizes the molecule, influencing solubility and reactivity

The molecule adopts a planar conformation due to the aromatic nature of the pyrazole and benzene rings, with the 4-chlorophenoxy methyl group extending orthogonally to the pyrazole plane. Stereochemical considerations are minimal, as the substituents are arranged in a non-chiral configuration.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic data for this compound provide critical insights into its electronic and vibrational properties. While explicit experimental spectra are not publicly available, structural analogs and computational predictions allow for informed analysis.

Nuclear Magnetic Resonance (NMR)

Proton Environment Expected δ (ppm) Multiplicity Integration Chemical Shift Basis
Methyl ester (-OCH₃) 3.8–4.0 Singlet 3H Deshielded by adjacent carbonyl
Pyrazole ring protons 6.0–7.5 Multiplet 2H Aromatic region, deshielded by electronegative substituents
4-Chlorophenoxy protons 6.8–7.2 Doublet of doublets 4H (two sets) Para-substituted aromatic system
Ether methylene (-CH₂-O-) 4.2–4.5 Triplet 2H

Properties

IUPAC Name

methyl 1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUCWTMABKRBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution of a chlorophenol derivative with a suitable leaving group on the pyrazole ring.

    Esterification: The final step is the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorophenoxy group.

Major Products

The major products formed from these reactions include pyrazole-3-carboxylic acid derivatives, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate has shown promise in medicinal chemistry due to its biological activities. It serves as a building block for synthesizing compounds targeting specific biological pathways, including:

  • Anticancer Activity : Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against MCF7 (breast cancer) with an IC50 of 12.5 µM and NCI-H460 (lung cancer) with an IC50 of 42.3 µM .
  • Anti-inflammatory Properties : The compound is noted for its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Agrochemicals

In the field of agrochemicals, this compound is being explored for its potential as a herbicide or pesticide. Its chlorophenoxy group enhances its binding affinity to plant enzymes, which can lead to effective weed management strategies.

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer properties of this compound involved testing against several cancer cell lines:

Cell LineIC50 (µM)
MCF712.5
NCI-H46042.3
SF-26831.5

The results indicated that the compound induces apoptosis in cancer cells through mechanisms involving microtubule disruption and kinase inhibition .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory effects, this compound was shown to reduce levels of inflammatory markers in vitro. The compound effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in the inflammatory response .

Mechanism of Action

The mechanism of action of Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • 4-Chlorophenoxy vs. Bromo-Chlorophenoxy (): The bromo-chloro analog exhibits higher molecular weight (345.57 vs. Its discontinuation in commercial catalogs suggests niche research applications .
  • Formylphenyl Group (): The aldehyde substituent in Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate enables facile conjugation reactions (e.g., Schiff base formation), making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by its unique pyrazole structure, which includes a chlorophenoxy group and a carboxylate moiety. This compound has garnered attention in pharmacology and agricultural chemistry due to its diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁ClN₂O₃
  • Molecular Weight : 266.68 g/mol
  • IUPAC Name : this compound

The compound's structure contributes to its reactivity and potential biological effects, particularly through the interaction of its functional groups with various biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines, which is critical in the treatment of inflammatory diseases .

The biological activity of this compound is thought to involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It can alter signaling pathways related to inflammation and apoptosis, leading to its observed effects on cell growth and survival.

Anticancer Studies

A study conducted by Xia et al. demonstrated that pyrazole derivatives exhibited significant antitumor activity with IC50 values as low as 26 µM against certain cancer cell lines . Another investigation by Li et al. reported that derivatives with similar structures showed potent inhibition against Aurora-A kinase, a target in cancer therapy, with IC50 values around 0.16 µM .

Anti-inflammatory Studies

Research has indicated that compounds like this compound can reduce the production of inflammatory mediators in vitro. This suggests potential applications in treating conditions characterized by excessive inflammation.

Summary of Biological Activities

Activity TypeTarget/EffectIC50 Value
AntitumorA549 Cell Line~26 µM
AntitumorMCF-7 Cell Line~0.46 µM
Anti-inflammatoryCytokine ProductionNot specified
Aurora-A Kinase InhibitionNCI-H460 Cell Line~0.16 µM

Q & A

Q. What are the typical synthetic routes for preparing Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate, and how can intermediates be characterized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives with phenols (e.g., 4-chlorophenol) in the presence of a base like K₂CO₃ to form the phenoxy-methyl bridge . Key intermediates, such as 1-(4-chlorophenoxy)methyl-1H-pyrazole-3-carboxylic acid, are characterized using NMR, IR, and X-ray crystallography to confirm regioselectivity and purity .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methyl ester at δ ~3.8 ppm, pyrazole protons at δ 6.5–8.0 ppm) .
  • X-ray crystallography: Resolves bond lengths and angles (e.g., pyrazole ring planarity, C-O bond distances in the phenoxy group) .
  • HPLC-MS: Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 295.1) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

The methyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (2–12) and temperature (25–60°C) reveal decomposition above 60°C or in strongly acidic/basic media, necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

  • Catalyst screening: Use of phase-transfer catalysts (e.g., TBAB) or Pd-based catalysts for coupling reactions reduces side products .
  • Solvent effects: Polar solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency by 15–20% compared to toluene .
  • Temperature control: Stepwise heating (40°C → 80°C) minimizes thermal degradation of the pyrazole core .

Q. What computational methods are used to predict the reactivity and regioselectivity of substituents on the pyrazole ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the 4-chlorophenoxy group directs electrophilic substitution to the pyrazole C5 position . Molecular docking studies further predict interactions with biological targets (e.g., enzyme active sites) .

Q. How do structural modifications (e.g., fluorination, methyl substitution) impact biological activity or material properties?

  • Fluorination: Introducing CF₃ groups at C3 increases lipophilicity (logP ↑0.5–1.0), enhancing membrane permeability in bioactive analogs .
  • Methyl ester vs. carboxylic acid: The ester form improves bioavailability, while hydrolysis to the free acid enables coordination with metal ions in material science applications .

Q. What strategies address contradictions in reported biological activity data for pyrazole derivatives?

  • Meta-analysis of IC₅₀ values: Cross-referencing data from enzyme inhibition assays (e.g., carbonic anhydrase isoforms) identifies assay-specific variability (pH, buffer systems) .
  • Structural analogs: Comparing substituent effects (e.g., 4-Cl vs. 4-OCH₃ on phenoxy groups) clarifies structure-activity relationships (SAR) .

Methodological Notes

  • Synthetic protocols should include inert atmosphere techniques (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Toxicity data gaps (e.g., ecotoxicology) require precautionary handling and disposal via licensed waste management services .

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